(6-methyl-1H-indol-5-yl)methanamine
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Overview
Description
(6-methyl-1H-indol-5-yl)methanamine: is an organic compound with the molecular formula C10H12N2 . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by a methyl group at the 6-position and a methanamine group at the 5-position of the indole ring.
Mechanism of Action
Target of Action
Indole derivatives, which (6-methyl-1h-indol-5-yl)methanamine is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they can have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-1H-indol-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methylindole.
Formylation: The 6-methylindole undergoes formylation to introduce a formyl group at the 5-position, resulting in 5-formyl-6-methylindole.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to a methanamine group through a reductive amination process, typically using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-methyl-1H-indol-5-yl)methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, such as secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups like halogens, nitro groups, or sulfonyl groups
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Serves as a scaffold for designing enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders
Industry:
Comparison with Similar Compounds
Indole-3-methanamine: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.
5-methylindole: Lacks the methanamine group, affecting its reactivity and applications.
6-methylindole: Lacks the methanamine group, leading to different chemical behavior and uses
Uniqueness:
Properties
IUPAC Name |
(6-methyl-1H-indol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMHQBSUKUWXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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